An In-depth Technical Guide to 2,2-Dimethyloxirane: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to 2,2-Dimethyloxirane: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyloxirane, also commonly known as isobutylene (B52900) oxide, is a saturated heterocyclic compound featuring a three-membered epoxide ring. This strained ring structure is the primary determinant of its chemical reactivity, making it a valuable intermediate and building block in organic synthesis. Its applications range from the synthesis of polyethers to the creation of complex molecules in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key reactions of 2,2-dimethyloxirane, intended for professionals in research and drug development.
Chemical and Physical Properties
2,2-Dimethyloxirane is a clear, colorless, and highly flammable liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C4H8O | [2] |
| Molecular Weight | 72.11 g/mol | [2] |
| Boiling Point | 50-51 °C | [2] |
| Density | 0.812 g/mL at 25 °C | [3] |
| Solubility in Water | 58 g/L at 20 °C | [4] |
| Refractive Index (n20/D) | 1.374 | [5] |
| Flash Point | -32.5 °C | [6] |
| CAS Number | 558-30-5 | [3] |
Molecular Structure
| Structural Identifier | Value |
| IUPAC Name | 2,2-dimethyloxirane |
| SMILES | CC1(C)CO1 |
| InChI Key | GELKGHVAFRCJNA-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,2-dimethyloxirane. Below is a summary of expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted): The proton NMR spectrum is expected to show two signals: a singlet for the two equivalent protons on the unsubstituted carbon of the oxirane ring and a singlet for the six equivalent protons of the two methyl groups.
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¹³C NMR: The carbon NMR spectrum is expected to display three signals corresponding to the three distinct carbon environments: the quaternary carbon, the methylene (B1212753) (-CH2-) carbon in the ring, and the two equivalent methyl carbons.[8]
Infrared (IR) Spectroscopy
The IR spectrum of 2,2-dimethyloxirane would be characterized by the absence of strong absorptions for hydroxyl (-OH) or carbonyl (C=O) groups. Key absorptions would include C-H stretching from the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations for the methyl groups. The fingerprint region will show a complex pattern characteristic of the molecule.[9]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M+) for 2,2-dimethyloxirane would be observed at an m/z of 72. A prominent fragment is often observed at m/z 57, corresponding to the loss of a methyl group to form a stable tertiary carbocation.[10]
Reactivity and Key Reactions
The significant ring strain of the epoxide ring makes 2,2-dimethyloxirane susceptible to ring-opening reactions under both acidic and basic conditions. The regioselectivity of these reactions is a key consideration in its synthetic applications.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxygen atom of the epoxide is first protonated, forming a good leaving group. The subsequent nucleophilic attack occurs preferentially at the more substituted carbon atom (the tertiary carbon) due to the stabilization of the partial positive charge that develops in the transition state. This reaction proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways.
For example, the reaction of 2,2-dimethyloxirane with an alcohol (ROH) in the presence of an acid catalyst yields an alkoxy alcohol.
Caption: Acid-Catalyzed Ring-Opening of 2,2-Dimethyloxirane.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of 2,2-dimethyloxirane proceeds via an SN2 mechanism. Due to steric hindrance from the two methyl groups, the nucleophilic attack occurs at the less substituted carbon atom (the primary carbon).
For instance, reaction with an alkoxide (RO⁻) results in the formation of an ether alcohol.
Caption: Base-Catalyzed Ring-Opening of 2,2-Dimethyloxirane.
Experimental Protocols
Synthesis of 2,2-Dimethyloxirane via Epoxidation of Isobutylene
A common method for the synthesis of 2,2-dimethyloxirane is the epoxidation of isobutylene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Isobutylene (liquefied gas or generated in situ)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂) as solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium sulfite (B76179) solution (Na₂SO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-CPBA in dichloromethane and cool the solution in an ice bath.
-
Slowly add a solution of isobutylene in dichloromethane to the m-CPBA solution. The isobutylene can be bubbled directly into the solution or added as a pre-prepared solution.
-
Allow the reaction mixture to stir at 0 °C for several hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy any excess peroxy acid.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Caption: Workflow for the Synthesis of 2,2-Dimethyloxirane.
Purification
The crude 2,2-dimethyloxirane obtained from the synthesis can be purified by fractional distillation. Given its low boiling point, care must be taken to avoid losses during the purification process. The distillation should be carried out at atmospheric pressure, and the fraction boiling at 50-51 °C should be collected.
Conclusion
2,2-Dimethyloxirane is a versatile and reactive molecule with significant applications in organic synthesis. Its strained three-membered ring allows for controlled ring-opening reactions, providing access to a variety of functionalized compounds. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective use in research and development, particularly in the fields of polymer chemistry and drug discovery. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working with this important chemical intermediate.
References
- 1. "ROTATIONAL SPECTROSCOPY OF 2-VINYLOXIRANE, 2,2-DIMETHYLOXIRANE AND 2-C" by Andi Wright [digitalcommons.ncf.edu]
- 2. Showing Compound 2,2-Dimethyloxirane (FDB012831) - FooDB [foodb.ca]
- 3. 2,2-dimethyloxirane [stenutz.eu]
- 4. Human Metabolome Database: Showing metabocard for 2,2-Dimethyloxirane (HMDB0034431) [hmdb.ca]
- 5. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. CID 23466403 | C8H16O2 | CID 23466403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. digitalcommons.ncf.edu [digitalcommons.ncf.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. Accurate molecular structures and infrared spectra of trans-2,3-dideuterooxirane, methyloxirane and trans-2,3-dimethyloxirane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
